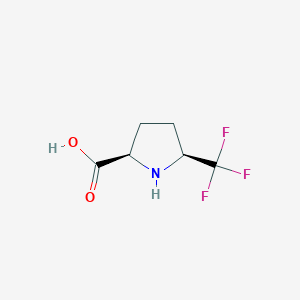

(5S)-5-Trifluoromethyl-D-proline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8F3NO2 |

|---|---|

Molecular Weight |

183.13 g/mol |

IUPAC Name |

(2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m1/s1 |

InChI Key |

SWUGLMJWGYDVDN-DMTCNVIQSA-N |

Isomeric SMILES |

C1C[C@H](N[C@H]1C(=O)O)C(F)(F)F |

Canonical SMILES |

C1CC(NC1C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 5s 5 Trifluoromethyl D Proline

Stereoselective Synthesis of the Proline Ring System

The construction of the pyrrolidine (B122466) ring with precise stereochemical control at the C2 and C5 positions is a critical challenge in the synthesis of molecules like (5S)-5-Trifluoromethyl-D-proline. Methodologies are broadly categorized into asymmetric approaches, which build chirality during the synthesis, and chiral pool strategies, which utilize naturally occurring chiral molecules as starting materials.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors, often employing chiral catalysts or auxiliaries. An efficient method for producing highly functionalized and diastereoselective proline derivatives involves a copper(I)-catalyzed cascade reaction. nih.gov This process starts with CF₃-substituted allenynes and tosylazide, proceeding through a [3 + 2]-cycloaddition/ketenimine formation followed by a rearrangement/Alder-ene cyclization to yield the proline framework. nih.gov The optimal catalyst for this transformation was found to be copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.gov

Another notable approach utilizes metal carbenoid chemistry to convert delta-amino beta-ketoesters into 5-substituted 3-oxo prolines, which serve as versatile chiral building blocks for various substituted prolines. nih.gov Organocatalysis also presents powerful tools for these syntheses. For instance, proline and its derivatives can themselves act as catalysts in reactions like the Michael addition of enamines to nitroalkenes, which can be a key step in constructing substituted pyrrolidine rings with high enantioselectivity. wordpress.com

Chiral Pool Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials, thereby incorporating chirality from the outset. youtube.com L-proline itself is a common starting point for the synthesis of complex derivatives. nih.gov For example, (trifluoromethyl)prolinols have been synthesized from L-proline, which can then undergo further transformations. nih.gov This strategy ensures that the inherent chirality of the starting material is transferred to the final product. The synthesis of enantiomerically pure L-oxathiolanyl pyrimidine (B1678525) and purine (B94841) nucleosides has been achieved starting from L-gulose, demonstrating the utility of carbohydrates from the chiral pool. nih.gov Similarly, tartaric acid is another classic chiral pool starting material used to build complex chiral molecules, with its stereocenters guiding the formation of new chiral centers. youtube.com

Introduction of the Trifluoromethyl Moiety

Installing the trifluoromethyl group onto the proline scaffold can be accomplished through various methods, which are generally classified as direct trifluoromethylation or as techniques that build the CF₃ group from a precursor.

Direct Trifluoromethylation Methods

Direct trifluoromethylation involves the addition of a complete CF₃ unit to a substrate. A variety of reagents have been developed for this purpose, categorized by their mode of action (nucleophilic, electrophilic, or radical).

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), is a widely used and effective reagent for nucleophilic trifluoromethylation. wordpress.com It allows for the introduction of the CF₃ group to enhance properties like lipophilicity and metabolic stability in drug candidates. wordpress.com Another economically attractive source for the CF₃ anion is fluoroform (HCF₃), an industrial byproduct. beilstein-journals.org In the presence of a strong base like potassium hexamethyldisilazide (KHMDS), fluoroform can be used to convert esters into trifluoromethyl ketones. beilstein-journals.org

Electrophilic Trifluoromethylation: These methods utilize reagents that deliver a "CF₃⁺" synthon to a nucleophilic substrate. Hypervalent iodine-based reagents, often called Togni reagents, are prominent in this class and can be used for the trifluoromethylation of a wide range of nucleophiles. nih.govmdpi.com Enantioselective α-trifluoromethylation of carbonyl compounds, such as aldehydes, can be achieved using organocatalysis in conjunction with electrophilic CF₃ sources. nih.gov

The table below summarizes key reagents used for direct trifluoromethylation.

| Reagent Class | Example Reagent | Chemical Formula | Typical Application |

| Nucleophilic | Ruppert-Prakash Reagent | CF₃Si(CH₃)₃ | Trifluoromethylation of carbonyls and other electrophiles. wordpress.com |

| Nucleophilic | Fluoroform | HCF₃ | Economical source for CF₃⁻, used with a strong base. beilstein-journals.org |

| Electrophilic | Togni Reagents | Hypervalent Iodine-CF₃ | Trifluoromethylation of N-, O-, S-, and C-nucleophiles. nih.govmdpi.com |

| Radical Precursor | Trifluoromethyl Sulfone | Used in radical trifluoromethylation reactions. mdpi.com |

Precursor-Based Fluorination Techniques

An alternative to direct trifluoromethylation is the synthesis of the CF₃ group from a precursor already present on the molecule. A classic example of this approach is the fluorine/halogen exchange reaction. nih.gov This method typically involves treating a trichloromethyl (CCl₃) or tribromomethyl (CBr₃) group with a fluoride (B91410) source, such as antimony trifluoride, to replace the halogens with fluorine atoms. Another precursor-based method involves the conversion of a carboxylic acid or its ester derivative. For instance, methyl carboxylates can be converted into trifluoromethyl ketones, which can then be further elaborated. beilstein-journals.org

Preparation of Functionally Diverse Derivatives and Conjugates

This compound and its analogs are valuable building blocks for creating a wide array of more complex molecules, including peptides and heterocyclic systems. The unique conformational constraints imposed by the proline ring, combined with the electronic effects of the trifluoromethyl group, make these derivatives of great interest in medicinal chemistry. nih.govsigmaaldrich.com

The functional groups of trifluoromethyl-proline—the secondary amine and the carboxylic acid—are readily available for standard peptide coupling reactions, allowing for its incorporation into peptide chains. sigmaaldrich.com Beyond simple peptide synthesis, the core structure can be chemically modified to produce diverse derivatives. For example, (trifluoromethyl)prolinols, derived from the reduction of the carboxylic acid, can serve as intermediates for ring expansion reactions, leading to the stereoselective synthesis of 3-substituted 2-(trifluoromethyl)piperidines. nih.gov Furthermore, advanced catalytic methods can be used to introduce other functional groups onto the proline ring itself, such as the synthesis of 3-ethynyl proline derivatives through copper-catalyzed cyclization reactions. nih.gov These functionally diverse derivatives are used to probe structure-activity relationships and develop novel therapeutic agents. nih.govsigmaaldrich.com

N-Protection and Carboxyl Activation Strategies

The successful synthesis of peptides and other derivatives of this compound hinges on the judicious selection of protecting groups for the nitrogen atom and activating groups for the carboxylic acid moiety. These choices are critical for ensuring high yields, minimizing side reactions, and maintaining the stereochemical integrity of the chiral center.

N-Protection Strategies

The selection of an appropriate N-protecting group is crucial for preventing unwanted reactions at the secondary amine of the proline ring during subsequent synthetic steps. Common protecting groups used for amino acids are also applicable to this compound, though their efficiency can be influenced by the electronic effects of the trifluoromethyl group. Key considerations include the stability of the protecting group under various reaction conditions and the ease of its removal without affecting other functional groups in the molecule.

| Protecting Group | Abbreviation | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Stable to a wide range of reaction conditions, readily removed with mild acids. |

| Benzyloxycarbonyl | Cbz or Z | Stable to acidic and catalytic hydrogenation conditions, removed by hydrogenolysis. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile, making it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. |

Carboxyl Activation Strategies

Activation of the carboxylic acid group is a prerequisite for the formation of an amide bond in peptide synthesis. This is typically achieved by converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the carboxyl group, necessitating robust activation methods.

Common strategies involve the use of coupling reagents that form activated esters, acid halides, or other reactive intermediates. For instance, sulfur(IV) fluorides can effectively transform carboxylic acids into reactive intermediates, with the resulting sulfite (B76179) by-products being easily removable through aqueous washes. nih.gov

| Activating Agent Class | Example Reagent(s) | Mechanism of Action |

| Carbodiimides | DCC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Phosphonium (B103445) Salts | BOP, PyBOP | Form activated phosphonium esters. |

| Uronium/Guanidinium Salts | HBTU, HATU | Generate activated uronium/guanidinium esters. |

| Sulfur(IV) Fluorides | Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a reactive acid chloride. |

Peptide Coupling Methodologies

The formation of the peptide bond between this compound and another amino acid is a critical step that requires careful optimization to achieve high yields and prevent racemization. The steric bulk and electronic properties of the trifluoromethyl group can present challenges to standard coupling protocols.

Modern peptide coupling research focuses on developing methods that offer rapid reaction times, minimal purification steps, and reduced costs. nih.gov One approach involves the use of a methylimidazolium sulfinyl fluoride salt, which has been shown to facilitate peptide couplings efficiently. nih.gov In a general procedure, the N-protected amino acid and the amino acid ester are combined with pyridine, followed by the addition of the coupling reagent. nih.gov The reaction typically proceeds quickly at room temperature. nih.gov

Studies have demonstrated successful coupling of various amino acids using such advanced methods, achieving good to excellent yields without the need for extensive purification like flash column chromatography. nih.gov For example, dipeptides have been synthesized in yields ranging from 54% to 94%. nih.gov Even sterically hindered or functionally diverse amino acids, such as those with aromatic, sulfur-containing, or hydroxyl side chains, have been successfully coupled. nih.gov Proline itself has been shown to undergo successful coupling, albeit sometimes in slightly lower yields. nih.gov

| Coupling Reagent | Dipeptide Product | Yield (%) | Notes |

| Methylimidazolium sulfinyl fluoride salt | Dipeptides with canonical amino acids | 54-94 | Minimal purification needed. nih.gov |

| Methylimidazolium sulfinyl fluoride salt | Proline-containing dipeptide | 53 | Successful coupling achieved. nih.gov |

| Methylimidazolium sulfinyl fluoride salt | Phenylalanine-containing dipeptide | 79 | No observed epimerization. nih.gov |

| Methylimidazolium sulfinyl fluoride salt | Tyrosine-containing dipeptide | 92 | No observed epimerization. nih.gov |

| Methylimidazolium sulfinyl fluoride salt | Cysteine-containing dipeptide | 90 | Tolerated sulfur-containing side chain. nih.gov |

| Methylimidazolium sulfinyl fluoride salt | Methionine-containing dipeptide | 79 | Tolerated sulfur-containing side chain. nih.gov |

| Methylimidazolium sulfinyl fluoride salt | Threonine-containing dipeptide | 61 | Tolerated hydroxyl-containing side chain. nih.gov |

Side-Chain Functionalization and Analog Generation

While the primary focus is often on incorporating the intact this compound moiety into larger molecules, the trifluoromethyl group itself can serve as a handle for further functionalization, leading to the generation of novel analogs with potentially unique biological activities. However, the inertness of the C-F bonds in the trifluoromethyl group makes direct functionalization challenging.

Research in this area is less common and often involves complex, multi-step synthetic routes. Strategies may include:

Modification of the Proline Ring: Introducing other substituents onto the proline ring to create multifunctional analogs.

Bioisosteric Replacement: Synthesizing analogs where the trifluoromethyl group is replaced by other electron-withdrawing groups to probe structure-activity relationships.

The generation of such analogs is crucial for understanding the specific role of the trifluoromethyl group in molecular recognition and for the development of second-generation compounds with improved properties.

Stereochemical and Conformational Determinants of 5s 5 Trifluoromethyl D Proline

Impact of the Trifluoromethyl Group on Proline Ring Pucker

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (exo pucker) and Cγ-endo (endo pucker). In unsubstituted proline, the energy difference between these two states is minimal. beilstein-journals.org However, substitution on the ring can create a strong preference for one pucker over the other due to steric and stereoelectronic effects.

For prolines substituted at the 5-position (δ-position), the conformational preference is primarily dictated by steric repulsion rather than the stereoelectronic gauche effects that are prominent in 3- or 4-substituted prolines. nih.gov In an unsubstituted proline ring, the pro-5S hydrogen atom is pseudo-axial in the exo pucker and pseudo-equatorial in the endo pucker. nih.gov Consequently, placing a bulky substituent at the pro-5S position leads to significant steric strain in the endo conformation.

Conformational Analysis in Solution and Solid State

The conformational properties of (5S)-5-Trifluoromethyl-D-proline have been investigated to understand its behavior in different environments and its influence on peptide structure.

As established, the dominant conformational feature of the this compound ring is its preference for the exo pucker . nih.gov This preference is a direct result of the steric demand of the trifluoromethyl group. In the solid state, crystal structures of related substituted prolines often reveal a single, well-defined conformation that minimizes steric energy. nih.govrsc.org For N-acetylated α-trifluoromethylproline, studies have shown a near-negligible population of the cis amide form in solution. nih.gov While this concerns an α-substituted variant, it highlights the powerful influence of the CF3 group. The conformation of the (5S)-CF3 substituted ring is therefore largely governed by the exo pucker, which in turn orients the carboxyl and trifluoromethyl groups in a pseudo-diequatorial fashion relative to the ring's mean plane.

A defining characteristic of proline residues in a peptide chain is the conformational equilibrium of the preceding peptide bond (the X-Pro bond, where X is any amino acid). This bond can exist in either a cis or trans conformation. The energy barrier between these two states is high, making their interconversion a slow process that is often a rate-limiting step in protein folding. ethz.chnih.govnih.gov While the trans form is generally favored for most peptide bonds, the energy difference for X-Pro bonds is much smaller, allowing for a significant population (around 6%) of the cis conformer in proteins. ethz.ch

The introduction of substituents on the proline ring can alter this equilibrium. Research on 5-trifluoromethylproline has shown that the CF3 group can lower the energy barrier for the trans-to-cis isomerization of the amide bond. researchgate.net This suggests that, rather than locking the bond in one state, it may facilitate interconversion. This effect is distinct from that of other substitutions, such as the 5,5-dimethylproline moiety, which sterically hinders rotation and locks the peptide bond predominantly in the cis conformation. nih.gov

The ring pucker and the cis-trans isomerism are coupled phenomena. biorxiv.orgbiorxiv.org The exo pucker, which is favored by the (5S)-trifluoromethyl substituent, can influence the relative stability of the cis and trans states by altering the spatial arrangement of the adjacent carbonyl groups. biorxiv.org The ability to modulate the cis-trans energy landscape makes this compound a valuable tool for peptide design and protein engineering.

Table 1: Summary of Conformational Properties

Chirality and Stereochemical Integrity

The compound name this compound precisely defines its absolute stereochemistry at two chiral centers. The "D-proline" designation indicates that the α-carbon (C2) has an (R) configuration, a convention in amino acid nomenclature. youtube.comnih.gov The "(5S)" prefix specifies that the carbon atom bearing the trifluoromethyl group (C5) has an (S) configuration. Therefore, the full chemical name according to IUPAC rules would be (2R, 5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid.

Maintaining this specific stereochemistry is critical, as different stereoisomers can have vastly different biological and conformational effects. The synthesis of this compound requires methods that provide high stereochemical control. Published strategies for related fluorinated prolines often involve key steps such as stereoselective reductions or additions to chiral precursors derived from naturally available amino acids like hydroxyproline. acs.orgfigshare.comresearchgate.net For instance, the synthesis of enantiopure 5-trifluoromethylproline has been reported utilizing a key addition of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) to a pyroglutamic ester, followed by selective reduction steps to ensure the desired stereochemical outcome at both chiral centers. researchgate.net The high diastereomeric purity achieved through these synthetic routes ensures the stereochemical integrity of the final compound. acs.orgresearchgate.net

Table 2: Compound Names Mentioned

Applications in Advanced Molecular Design and Chemical Biology Tools Design Principles

Design of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The incorporation of (5S)-5-Trifluoromethyl-D-proline is a key strategy in the design of these advanced molecules.

For instance, the heterochiral (R)-Pro–(S)-Pro dipeptide is a well-established turn inducer. However, the resulting β-hairpin mimetics can suffer from reduced conformational stability due to cis-trans isomerization of the prolyl amide bonds. Theoretical and NMR spectroscopic studies have shown that incorporating a trifluoromethylated proline analogue can lead to a more stable trans–trans conformer, thereby creating a more reliable β-turn-inducing template. researchgate.net

The table below summarizes the impact of trifluoromethylated proline analogs on peptide conformation.

| Peptide/Template | Key Feature | Conformational Outcome | Reference |

| Ac-(R)-Pro–(R)-TfmOxa–(S)-Val-OtBu | (R)-Pro–(R)-TfmOxa template | Predominantly trans-trans conformer, indicating a stable β-turn. | researchgate.net |

| (R)-Pro–(S)-Pro | Reference template | Shows multiple conformational states due to cis-trans isomerization. | researchgate.net |

TfmOxa: 2-trifluoromethyloxazolidine-2-carboxylic acid, a trifluoromethylated proline surrogate.

A key goal in peptidomimetic design is to create molecules with a fixed, bioactive conformation. benthamscience.com This conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and specificity. The steric and electronic properties of the trifluoromethyl group in this compound play a crucial role in achieving this rigidity.

Substitution at the 5-position of the proline ring is unique because it is not subject to the "gauche effect" that influences substitutions at other positions. nih.gov This means that steric repulsions primarily dictate the pyrrolidine (B122466) ring pucker. nih.gov By introducing the bulky trifluoromethyl group, chemists can effectively lock the proline ring into a preferred conformation, which in turn restricts the conformational freedom of the entire peptide backbone. This pre-organization of the molecule into its active shape can significantly enhance its binding specificity for a particular protein target.

Fluorine as a Conformational Probe in Biomolecules

The fluorine atom, particularly in the form of a trifluoromethyl group, serves as an excellent probe for studying the conformation and dynamics of biomolecules using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a large chemical shift dispersion, meaning that small changes in its local electronic environment result in significant changes in its NMR signal.

Modulation of Molecular Interactions (Binding Affinity and Selectivity - purely from a design perspective)

The trifluoromethyl group can significantly modulate the non-covalent interactions between a ligand and its protein target. From a design perspective, this allows for the fine-tuning of binding affinity and selectivity. The high hydrophobicity of the CF₃ group can enhance binding to hydrophobic pockets within a protein's active site. acs.org

Furthermore, the introduction of fluorine can alter the electronic properties of nearby functional groups, influencing hydrogen bonding and other electrostatic interactions. This ability to rationally modify intermolecular forces is a powerful tool in the design of potent and selective drugs. By strategically placing this compound within a peptide sequence, it is possible to engineer novel interactions with the target protein, leading to improved binding characteristics. This approach can be used to enhance the potency and specificity of biologically active compounds by creating additional favorable interactions with the protein surface. nih.gov

Development of Enzyme Substrate Analogs and Inhibitor Scaffolds (Focus on chemical design)

This compound serves as a valuable scaffold for the design of enzyme substrate analogs and inhibitors. Its rigid structure can mimic the transition state of an enzymatic reaction, leading to tight binding and potent inhibition.

The design of such inhibitors often involves creating "pseudo-substrates" that react with the enzyme to form a stable acyl-enzyme intermediate that hydrolyzes very slowly. nih.gov The electron-withdrawing nature of the trifluoromethyl group can be exploited to influence the reactivity of the adjacent carbonyl group in a peptide chain, contributing to the stability of such intermediates.

In the context of proline-utilizing enzymes, such as proline dehydrogenase, analogs of proline are being explored as inhibitors. nih.gov Structure-activity relationship studies on a variety of proline-like compounds help in understanding the chemical features responsible for binding affinity. nih.gov The unique conformational constraints and electronic properties of this compound make it an attractive candidate for the development of novel inhibitor scaffolds targeting such enzymes. The rational design of peptidomimetic compounds containing modified proline residues has shown promise in developing inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov

Role in Asymmetric Catalysis and Chiral Ligand Design

Utilization as a Chiral Organocatalyst

Proline and its derivatives are renowned for their ability to act as efficient chiral organocatalysts in a variety of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the reaction of the proline catalyst with a carbonyl compound. The stereochemistry of the final product is dictated by the chiral environment provided by the catalyst.

The presence of a trifluoromethyl group at the 5-position of the D-proline ring is expected to introduce strong electronic and steric effects. The electron-withdrawing nature of the CF₃ group could modulate the acidity of the carboxylic acid and the basicity of the secondary amine, potentially impacting the rates of enamine formation and subsequent C-C bond formation.

While no specific studies detailing the use of (5S)-5-Trifluoromethyl-D-proline as an organocatalyst were identified, research on other fluorinated prolines suggests that such modifications can lead to catalysts with unique reactivity and selectivity profiles. Further investigation is required to determine the efficacy of this compound in key organocatalytic reactions and to establish its potential advantages over non-fluorinated analogues.

Incorporation into Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Chiral proline derivatives are valuable building blocks for the synthesis of ligands used in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The incorporation of this compound into a ligand scaffold could offer several potential benefits. The trifluoromethyl group can influence the electronic properties of the coordinating atoms, thereby affecting the catalytic activity and selectivity of the metal complex. Furthermore, the steric bulk of the CF₃ group can play a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity.

Despite these potential advantages, a review of the available literature did not yield specific examples of chiral ligands derived from this compound for use in metal-catalyzed asymmetric reactions. The synthesis and evaluation of such ligands would be a valuable area of future research to expand the toolbox of chiral ligands available for asymmetric catalysis.

Mechanistic Insights into Catalytic Activity

The mechanism of proline-catalyzed reactions has been the subject of extensive study. wikipedia.org It is generally accepted that the reaction proceeds through an enamine intermediate, with the stereoselectivity arising from a well-organized transition state. wikipedia.org The carboxylic acid group of proline is believed to play a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding. wikipedia.org

In the case of this compound, the strong electron-withdrawing trifluoromethyl group would likely influence the pKa of the carboxylic acid and the secondary amine. This alteration in acidity and basicity could have a profound effect on the formation and stability of the key enamine and iminium intermediates in the catalytic cycle. Additionally, the stereoelectronic effects of the CF₃ group could impact the conformational preferences of the pyrrolidine (B122466) ring, which in turn would influence the geometry of the transition state and the resulting stereoselectivity.

Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to elucidate the precise effects of the trifluoromethyl group on the catalytic activity of this compound. Such studies would provide valuable insights into the design of new, more efficient fluorinated organocatalysts. However, at present, specific mechanistic investigations for this particular compound are not available in the surveyed literature.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For proline derivatives, NMR is particularly crucial for defining the puckering of the five-membered ring and the cis/trans isomerization of the preceding peptide bond.

The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR a uniquely powerful tool for studying (5S)-5-Trifluoromethyl-D-proline. The fluorine nucleus possesses several advantageous properties for NMR, including 100% natural abundance, a high gyromagnetic ratio, and a remarkable sensitivity of its chemical shift to the local environment. copernicus.orgnih.gov This sensitivity makes the CF₃ group an effective reporter on its molecular surroundings.

The ¹⁹F chemical shift is highly responsive to changes in solvent polarity, van der Waals interactions, and local electrostatic effects. researchgate.net This allows researchers to probe the accessibility of the CF₃-labeled proline residue to solvents and to detect conformational changes that alter its local environment. researchgate.netnih.gov For instance, when a peptide containing a trifluoromethyl-proline analog is introduced into different environments, such as varying solvent mixtures or upon binding to a protein, the changes in the ¹⁹F chemical shift can provide detailed information about these interactions. nih.govcopernicus.org The wide range of fluorine chemical shifts, approximately 50 times greater than that of protons, also allows for the study of faster chemical exchange processes. copernicus.orgnih.gov Consequently, γ-trifluoromethyl proline has been proposed as a structurally low-disturbing label for ¹⁹F-NMR studies of peptides. scispace.com

| Feature of ¹⁹F NMR | Advantage for Probing with this compound | Source |

|---|---|---|

| High Gyromagnetic Ratio & 100% Natural Abundance | Provides strong signals and high sensitivity without isotopic enrichment. | copernicus.orgnih.gov |

| Large Chemical Shift Range | Enhances resolution and allows for the study of a wider range of chemical environments and faster dynamic processes. | copernicus.orgnih.gov |

| Sensitivity to Local Environment | Acts as a precise probe for subtle changes in polarity, solvent exposure, and binding interactions. | researchgate.netnih.govresearchgate.net |

| No Background Signals | In biological systems, the absence of endogenous fluorine ensures that signals are specific to the labeled molecule. | copernicus.orgnih.gov |

While ¹⁹F NMR excels at probing the local environment, multidimensional ¹H, ¹³C, and ¹⁵N NMR experiments are essential for a complete determination of the molecule's solution structure. nih.gov Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) are used to assign the chemical shifts of all atoms in the molecule. ugent.be

Once assignments are made, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space distance information between protons that are close to each other, which is fundamental for defining the three-dimensional fold of a peptide. For proline derivatives specifically, these NMR methods can elucidate the ring pucker conformation (Cγ-endo vs. Cγ-exo) and the isomeric state (cis vs. trans) of the peptide bond preceding the proline ring. ugent.be The combination of these multidimensional techniques allows for the generation of a high-resolution ensemble of structures that represent the molecule's conformation and flexibility in solution.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise, atomic-resolution information about the structure of a molecule in its solid, crystalline state. nih.gov This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral centers.

For proline analogs, X-ray crystallography definitively establishes the ring pucker and the conformation of substituents in the solid state. An X-ray analysis was performed on N-acetyl-(4S)-trifluoromethylproline methyl ester (Ac-TfmPro-OMe), a derivative that helps in understanding the conformational preferences of the core structure. scispace.com The analysis of its crystal structure provided crucial data on its solid-state conformation, which can be compared with solution-state data from NMR and computational models to understand the influence of different environments on the molecule's structure. scispace.com Crystallographic studies on enzymes with bound proline analogs can also reveal key interactions within a biological context. nih.gov

| Technique | Information Obtained | Relevance to this compound | Source |

|---|---|---|---|

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Defines absolute stereochemistry, ring pucker, and substituent orientation. | scispace.com |

| Definitive bond lengths and angles. | Provides benchmark geometric parameters for computational models. | nih.gov | |

| Intermolecular interactions in the crystal lattice. | Reveals how the molecule packs and interacts with itself. | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, stability, and dynamic behavior of molecules that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and predict the properties of molecules. ijcce.ac.irresearchgate.net DFT calculations are widely used to optimize the geometry of molecules, finding the lowest energy (most stable) conformation. indexcopernicus.com For proline analogs, this is particularly useful for predicting the preferred ring pucker and the energy barrier for cis-trans isomerization. nih.govcopernicus.org

Researchers use DFT methods like B3LYP to calculate various properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govjournaleras.com These calculations help in understanding the molecule's reactivity and non-linear optical (NLO) properties. journaleras.com For fluorinated prolines, DFT has been successfully used to calculate the population ratios of different ring conformers, showing excellent agreement with experimental NMR data. nih.govcopernicus.org The absence of imaginary frequencies in vibrational analysis confirms that the calculated structure represents a true energy minimum. indexcopernicus.com

| DFT Calculation Type | Derived Information | Application to this compound | Source |

|---|---|---|---|

| Geometry Optimization | Lowest energy 3D structure, bond lengths, and angles. | Predicts the most stable ring pucker and overall conformation. | indexcopernicus.com |

| Frequency Analysis | Vibrational modes and confirmation of a stable structure. | Confirms the optimized geometry is a true minimum on the potential energy surface. | indexcopernicus.com |

| Frontier Orbital Analysis (HOMO/LUMO) | Electronic energy levels, energy gap, and reactivity indices. | Provides insight into electronic properties and potential reactivity. | ijcce.ac.irnih.gov |

| Population Analysis | Relative energies and populations of different conformers. | Calculates the expected ratio of Cγ-endo vs. Cγ-exo puckers. | nih.govcopernicus.org |

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of molecular behavior in a simulated environment, such as in water or a lipid membrane. nih.gov

For peptides containing this compound, all-atom MD simulations can reveal the flexibility of the proline ring, the kinetics of ring pucker transitions, and the dynamics of cis-trans isomerization. nih.gov These simulations are invaluable for understanding how the molecule behaves in a biological context, how it interacts with water molecules, and how its conformation fluctuates over nanoseconds to microseconds. nih.govnih.gov This provides a crucial link between the static picture from crystallography and the time-averaged data from NMR.

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

Extensive literature searches did not yield specific Quantum Mechanical/Molecular Mechanical (QM/MM) studies focused solely on this compound. Computational studies on proline and its derivatives have been a significant area of research, often employing methods like Density Functional Theory (DFT) to understand their catalytic mechanisms and conformational preferences. researchgate.netnih.gov These computational investigations have been crucial in elucidating the stereoselectivities of reactions catalyzed by proline and its analogs. researchgate.net

For instance, computational analyses have been performed on various proline derivatives to understand the origins of stereoselectivities in reactions like the aldol (B89426) condensation. researchgate.net Such studies analyze the transition state structures and energy barriers to predict the stereochemical outcome. researchgate.net Furthermore, the physicochemical effects of trifluoromethyl substitutions on the proline ring have been a subject of computational surveys, analyzing parameters like acid-base properties and the thermodynamics of trans-cis isomerization. rsc.orgresearchgate.net These studies, while not employing a QM/MM methodology for the specific D-proline derivative, underscore the scientific community's interest in the computational understanding of fluorinated proline analogs. rsc.orgresearchgate.net

While direct QM/MM investigations on this compound are not presently available in the surveyed literature, the existing computational work on related structures provides a foundation for future studies. Such research would be invaluable for understanding its behavior in complex biological systems, such as when incorporated into peptides or acting as an organocatalyst.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Fluorinated Amino Acids

The demand for enantiomerically pure fluorinated amino acids like (5S)-5-Trifluoromethyl-D-proline has spurred the development of robust and stereoselective synthetic methods. researchgate.netacs.org Historically, the synthesis of α-fluoroalkyl-α-amino acids has relied on various strategies, including the use of chiral auxiliaries and asymmetric catalysis. rsc.org Key approaches involve nucleophilic and electrophilic fluorination reactions, as well as transformations starting from fluorinated precursors. rsc.org

Recent advancements focus on improving efficiency, scalability, and stereocontrol. One promising area is the use of novel catalytic systems. For instance, copper-catalyzed reactions have shown efficacy in generating fluorinated heterocycles, a strategy that could be adapted for amino acid synthesis. nih.gov Researchers are exploring cascade reactions that can construct the functionalized proline ring in a highly diastereoselective manner, as demonstrated in the synthesis of other CF₃-substituted proline derivatives. chemicalbook.com The goal is to create more direct and cost-effective routes to these valuable compounds, moving beyond classical methods which can be lengthy and require harsh reagents. rsc.orgnih.gov

Future research will likely concentrate on:

Asymmetric Catalysis: Designing highly enantioselective catalysts for the direct introduction of trifluoromethyl groups onto the proline scaffold. rsc.org

Flow Chemistry: Adapting synthetic routes to continuous flow processes for safer and more scalable production.

Biocatalysis: Engineering enzymes to perform stereoselective fluorination or to utilize trifluoromethylated precursors, offering a green chemistry approach.

| Synthetic Strategy | Key Features | Relevant Compounds/Catalysts |

| Asymmetric Catalysis | High enantioselectivity in forming chiral centers. | Chiral catalysts, (R)-SpiroPAP-Me-Ir |

| Chiral Auxiliary-Based Methods | Robust for scale-up production of enantiopure compounds. | Oxazolidinones |

| Fluorination of Precursors | Use of electrophilic or nucleophilic fluorinating agents. | Selectfluor, Deoxofluor, NFSI |

| Cascade Reactions | Efficient multi-step reactions in a single pot for complex molecules. | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) |

Advanced Applications in Supramolecular Chemistry and Materials Science

The proline ring is recognized as a valuable "tecton," or building block, for the rational design of supramolecular structures. nih.gov Its rigid, conformationally constrained structure makes it an excellent scaffold for directing molecular interactions. nih.govsigmaaldrich.com The introduction of a trifluoromethyl group adds another layer of functionality. The high electronegativity and lipophilicity of the -CF₃ group can significantly influence intermolecular forces, such as hydrogen bonding and hydrophobic interactions, which are the bedrock of supramolecular assembly. wikipedia.org

In materials science, fluorine-containing polymers and specialty chemicals are known for their unique properties, including thermal stability and chemical resistance. chemicalbook.commdpi.com Incorporating this compound into peptides or polymers could lead to novel materials. These materials might include advanced hydrogels, functional coatings, or self-assembling peptide-based nanomaterials with tailored properties. The trifluoromethyl group can enhance the metabolic stability and membrane permeability of molecules, attributes that are highly desirable in the development of new functional materials for biomedical applications.

Emerging research directions include:

Peptide-Based Nanomaterials: Using peptides containing this compound to create self-assembling nanotubes or fibrils for drug delivery or tissue engineering.

Fluorinated Polymers: Incorporating the amino acid into polymer backbones to create materials with enhanced thermal and chemical stability.

Crystal Engineering: Utilizing the compound as a tecton to design cocrystals with specific and predictable three-dimensional architectures for pharmaceutical or material applications. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry in Molecular Design

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery, allowing for the rapid synthesis and evaluation of vast libraries of compounds. wikipedia.orgresearchgate.net The integration of unique building blocks like this compound into these platforms is a promising avenue for identifying novel bioactive molecules. wikipedia.org

The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group in drug design to improve metabolic stability, binding affinity, and lipophilicity. wikipedia.org By including this compound in combinatorial libraries, chemists can generate focused collections of compounds aimed at specific biological targets, such as enzymes involved in proline metabolism (e.g., proline dehydrogenase) which are implicated in various diseases. nih.govnih.gov Fragment-based screening campaigns, which identify low-molecular-weight ligands that bind to a target, could also benefit from fragments derived from this fluorinated amino acid. nih.gov The development of robust screening platforms, including biophysical, label-free methods, facilitates the testing of these specialized compound libraries. nih.govnih.gov

Future efforts will likely involve:

Focused Library Design: Creating combinatorial libraries based on the this compound scaffold to target specific enzyme classes like proteases or phosphatases. nih.gov

Fragment-Based Discovery: Using the compound as a starting point for developing fragments for screening against "undruggable" targets. nih.govnih.gov

Computational Modeling: Employing in silico methods to predict the binding of proline-based compounds and guide the design of combinatorial libraries, thereby complementing HTS efforts.

Exploration in Novel Biological Probes and Tools for Mechanistic Studies

One of the most exciting emerging applications for this compound is its use as a ¹⁹F NMR (Nuclear Magnetic Resonance) probe. researchgate.netrsc.org The fluorine nucleus (¹⁹F) is an ideal NMR-active nuclide due to its high sensitivity and the large chemical shift range, which makes it highly responsive to its local electronic environment. nih.gov

Key research opportunities in this area include:

Protein Folding Studies: Using ¹⁹F NMR to study the role of proline cis-trans isomerization, a key rate-limiting step in the folding of many proteins. sigmaaldrich.comnih.gov

Enzyme Mechanism Analysis: Incorporating the probe into enzyme substrates or inhibitors to monitor binding and catalytic events in real-time. nih.gov

In-Cell NMR: Developing methods to use this compound as a probe to study protein structure and function directly within a cellular environment.

| Application Area | Technique/Approach | Key Advantages of -CF₃ Group |

| Biological Probes | ¹⁹F Nuclear Magnetic Resonance (NMR) | High NMR sensitivity, large chemical shift dispersion, minimally perturbing. |

| Mechanistic Studies | Site-specific incorporation into peptides | Reports on local environment, conformation, and binding events. |

| Drug Discovery | Fragment-based screening | Improves metabolic stability and binding affinity of lead compounds. |

Q & A

Q. What protocols ensure reproducibility in enzymatic assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.